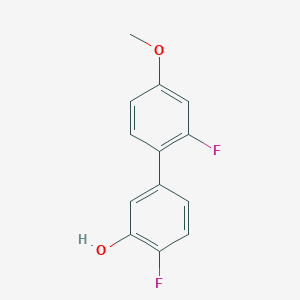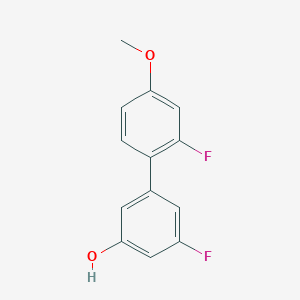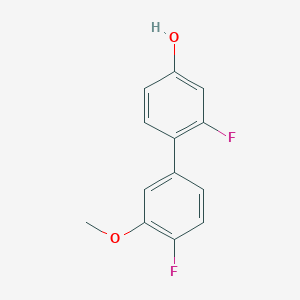
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% (5-CMFP) is a synthetic compound that is widely used in the laboratory for a variety of applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 78-79°C. 5-CMFP has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as amines, esters, and amides. It has also been used in the study of biochemical and physiological processes, such as the inhibition of enzymes and the modulation of gene expression. In addition, 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antimalarial drugs.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% is not fully understood. It is believed that the compound binds to specific sites on the enzymes or proteins, thereby inhibiting their activity or altering their structure. It is also thought that 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% may act as an agonist or antagonist of certain receptors, thereby modulating their activity.
Biochemical and Physiological Effects
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2, and to modulate the expression of genes involved in cellular processes, such as cell growth and differentiation. In addition, 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been shown to have anti-inflammatory and antimalarial effects.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be purified with recrystallization. In addition, it is soluble in organic solvents and has a wide range of applications. However, there are also some limitations to the use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, the compound is unstable in the presence of light and heat and can be toxic if ingested.
Future Directions
There are a number of potential future directions for the use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in scientific research. For example, further studies could be conducted to better understand the mechanism of action of the compound and to explore its potential applications in drug development. In addition, further research could be conducted to investigate the biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% and to explore its potential therapeutic applications. Finally, additional studies could be conducted to investigate the potential toxicity of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% and to identify ways to reduce its toxicity.
Synthesis Methods
The synthesis of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% is typically achieved by the reaction of 2-chloro-4-methylphenol with 3-fluorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for a period of 4-6 hours. The reaction yields a 95% pure product that can be further purified with recrystallization.
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-12(13(14)4-8)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMOFVYWQVLHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684305 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-15-0 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














